3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
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Overview
Description
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom, an ethyl group, and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain, which can be achieved through nucleophilic substitution reactions using propanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, leading to debromination or hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Debrominated compounds, hydrogenated pyrazole derivatives
Substitution: Azides, thiol-substituted compounds
Scientific Research Applications
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.
Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Oxidative Stress Reduction: The compound’s antioxidant properties can reduce oxidative stress by scavenging free radicals and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 3-(4-Fluoro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 3-(4-Iodo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
Uniqueness
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H15BrN2O |
---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-3-12-8(5-4-6-13)9(10)7(2)11-12/h13H,3-6H2,1-2H3 |
InChI Key |
OJIRXHAFVYULHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)CCCO |
Origin of Product |
United States |
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